Natamycin
Overview
Description
Natamycin, also known as pimaricin, is an antifungal medication used to treat fungal infections around the eye. This includes infections of the eyelids, conjunctiva, and cornea. It is used as eyedrops . Natamycin is also used in the food industry as a preservative .
Synthesis Analysis
Natamycin is produced by the strains of Streptomyces natalensis . Several novel therapeutic approaches for the topical delivery of natamycin have been reported to overcome the challenges posed by the conventional dosage forms and to improve ocular bioavailability for the efficient management of fungal keratitis .
Molecular Structure Analysis
Structurally, natamycin is characterized by a series of conjugated double bonds enclosed in a macrocyclic lactone ring with the number of hydroxyl bonds. The lactone ring consists of 25 carbon atoms .
Chemical Reactions Analysis
Like other polyene antibiotics, Natamycin inhibits fungal growth by binding to sterols. Specifically, Natamycin binds to ergosterol in the plasma membrane, preventing ergosterol-dependent fusion of vacuoles, as well as membrane fusion and fission .
Physical And Chemical Properties Analysis
Natamycin is a white or creamy-white colored powder with a molecular weight of 665.75 g/mol. The empirical formula is C33H47O13N . Natamycin shows poor solubility in water (~ 40 µg/mL), but it is soluble in organic solvents like acetone, chloroform, and ethanol .
Scientific Research Applications
Antifungal Mechanism : Natamycin acts by binding specifically to ergosterol, an essential component in fungal membranes, without permeabilizing the membrane. This unique mode of action blocks fungal growth Welscher et al., 2008.
Food Preservation Concerns : While commonly used in the food industry, concerns have been raised about the development of resistance in intestinal Candida spp. due to its use in food preservation. This raises questions about the potential impact on clinical efficacy of related antifungal drugs Dalhoff & Levy, 2015.
Bio-Preservative Research : Studies on the physical and chemical properties, anti-microbial mechanism, fermentation, and separation technology of natamycin indicate its potential as a natural anti-epiphyte and bio-preservative in food and medical industries Xu Bao-xin, 2014.
Postharvest Pathogen Control : Natamycin is effective against postharvest pathogens like Botrytis cinerea and Penicillium expansum in fruits, acting primarily by inhibiting spore germination and damaging the plasma membrane of these fungi He et al., 2019.
Potential Against Leishmaniasis : Natamycin shows promising anti-proliferative activity against both promastigote and amastigote forms of Leishmaniasis parasites. It disrupts calcium homeostasis and mitochondrial function in these parasites Awasthi & Mitra, 2018.
Enhanced Production Techniques : Research on cultivation conditions and genetic engineering strategies has been conducted to improve the productivity of natamycin, including the effects of dissolved oxygen and shear force in fermentation processes Liang et al., 2008.
Yeast Growth Control : Its effectiveness against various yeasts, including Saccharomyces cerevisiae, Zygosaccharomyces rouxii, and Yarrowia lipolytica, has been evaluated, demonstrating its potential as a natural ingredient in processed foods Resa, Jagus, & Gerschenson, 2014.
Molecular Biology Advances : Studies on the molecular biology of natamycin, including its biosynthetic gene cluster, have been conducted to understand its production and regulation mechanisms Wu Jian, 2003.
Food Applications : Natamycin's role as a natural preservative in various food products like yogurt, sausages, juices, and wines has been extensively reviewed, emphasizing its properties, production methods, and application Meena et al., 2021.
Chromosome and Genotoxic Effects : The effects of natamycin on chromosome aberrations, sister chromatid exchanges, and micronucleus formation in human lymphocytes have been investigated to assess its genotoxic potential Rencüzoğulları et al., 2009.
Semisynthetic Amides Development : Research on creating semisynthetic amides of natamycin to enhance its water solubility and antifungal activity has been conducted, with promising results against various Candida spp. and filamentous fungi Tevyashova et al., 2022.
Baseline Sensitivity in Pathogens : Studies on the baseline sensitivities of major postharvest pathogens to natamycin and the resistance potential in Penicillium digitatum have been conducted to support its use in integrated pest management Chen, Forster, & Adaskaveg, 2020.
Effects on Cytochrome P450 Enzymes : The effects of natamycin on the activities of various drug metabolizing enzymes in rat liver microsomes have been studied, indicating potential impacts on the metabolism of other xenobiotics Martínez et al., 2013.
Cholesterol Oxidase Overexpression : Research on improving natamycin production by overexpressing cholesterol oxidase in Streptomyces gilvosporeus suggests a new avenue for genetic engineering of its production Wang et al., 2016.
properties
IUPAC Name |
(1R,3S,5R,7R,8E,12R,14E,16E,18E,20E,22R,24S,25R,26S)-22-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,26-trihydroxy-12-methyl-10-oxo-6,11,28-trioxatricyclo[22.3.1.05,7]octacosa-8,14,16,18,20-pentaene-25-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H47NO13/c1-18-10-8-6-4-3-5-7-9-11-21(45-32-30(39)28(34)29(38)19(2)44-32)15-25-27(31(40)41)22(36)17-33(42,47-25)16-20(35)14-24-23(46-24)12-13-26(37)43-18/h3-9,11-13,18-25,27-30,32,35-36,38-39,42H,10,14-17,34H2,1-2H3,(H,40,41)/b4-3+,7-5+,8-6+,11-9+,13-12+/t18-,19-,20+,21+,22+,23-,24-,25+,27-,28+,29-,30+,32+,33-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCXMLFZGDNKEPB-FFPOYIOWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC3C(O3)C=CC(=O)O1)O)O)O)C(=O)O)OC4C(C(C(C(O4)C)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C/C=C/C=C/C=C/C=C/[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H](C[C@@H]3[C@H](O3)/C=C/C(=O)O1)O)O)O)C(=O)O)O[C@H]4[C@H]([C@H]([C@@H]([C@H](O4)C)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H47O13N, C33H47NO13 | |
Record name | NATAMYCIN | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
665.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White to creamy-white crystalline powder | |
Record name | NATAMYCIN | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Mechanism of Action |
Like other polyene antibiotics, Natamycin inhibits fungal growth by binding to sterols. Specifically, Natamycin binds to ergosterol in the plasma membrane, preventing ergosterol-dependent fusion of vacuoles, as well as membrane fusion and fission. This differs from the mechanism of most other polyene antibiotics, which tend to work by altering fungal membrane permeability instead. | |
Record name | Natamycin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00826 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Natamycin | |
CAS RN |
7681-93-8 | |
Record name | Natamycin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7681-93-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Natamycin [USAN:USP:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007681938 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Natamycin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00826 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Natamycin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.803 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NATAMYCIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8O0C852CPO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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